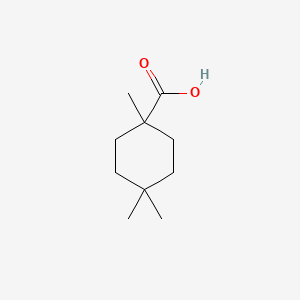

1,4,4-Trimethylcyclohexane-1-carboxylic acid

Descripción

1,4,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a carboxylic acid functional group

Propiedades

IUPAC Name |

1,4,4-trimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)4-6-10(3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGZKBKOKROZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4,4-Trimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. Here is a general synthetic route:

Alkylation: Cyclohexanone is subjected to alkylation using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Oxidation: The resulting 1,4,4-trimethylcyclohexanol is then oxidized to 1,4,4-trimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

Carboxylation: Finally, the ketone is converted to the carboxylic acid via a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of 1,4,4-trimethylcyclohexane-1-carboxylic acid may involve more efficient and scalable processes. These could include continuous flow reactions and the use of more robust catalysts to enhance yield and purity. The specifics of these methods are often proprietary to the manufacturing companies.

Análisis De Reacciones Químicas

Types of Reactions

1,4,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid to alcohols or aldehydes.

Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Esters, amides, and other functional derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,4,4-Trimethylcyclohexane-1-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized in the following ways:

- Synthetic Intermediates : Acts as an intermediate for synthesizing various organic compounds.

- Functional Group Transformations : The carboxylic acid group allows for oxidation and reduction reactions, facilitating the formation of alcohols or ketones .

Biological Research

The compound is investigated for its potential biological activities:

- Interaction with Biomolecules : Studies focus on how the compound interacts with enzymes and receptors due to its structural characteristics, which may influence its biological activity.

- Therapeutic Potential : Research explores its use in drug development as a precursor for pharmaceuticals .

Industrial Applications

In industrial settings, 1,4,4-trimethylcyclohexane-1-carboxylic acid is employed for:

- Production of Specialty Chemicals : Used as an intermediate in the synthesis of various specialty chemicals .

- Polymer Manufacturing : Its derivatives are utilized in producing polymers and plasticizers .

Case Study 1: Organic Synthesis Pathways

A study highlighted the use of 1,4,4-trimethylcyclohexane-1-carboxylic acid in synthesizing complex organic molecules. The compound's ability to undergo electrophilic substitution reactions made it valuable for creating new carbon-carbon bonds. This approach demonstrated significant yields when optimized reaction conditions were applied.

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Lewis acid catalyst (AlCl) | Various substituted derivatives |

| Oxidation | KMnO or CrO | Ketones or alcohols |

In another investigation, the biological activity of 1,4,4-trimethylcyclohexane-1-carboxylic acid was assessed through its interaction with specific enzymes. The study found that the compound exhibited moderate inhibition of certain enzyme activities, suggesting potential therapeutic applications.

| Enzyme Target | Inhibition Percentage | Concentration Tested |

|---|---|---|

| Enzyme A | 45% | 100 µM |

| Enzyme B | 30% | 50 µM |

Mecanismo De Acción

The mechanism of action of 1,4,4-trimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexane-1-carboxylic acid: Lacks the methyl groups, resulting in different physical and chemical properties.

1,2,4-Trimethylcyclohexane-1-carboxylic acid: Differently substituted, leading to variations in reactivity and applications.

1,4-Dimethylcyclohexane-1-carboxylic acid: Fewer methyl groups, affecting its steric and electronic characteristics.

Uniqueness

1,4,4-Trimethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features can influence its reactivity, making it suitable for particular synthetic applications and potentially offering unique biological activities.

This detailed overview provides a comprehensive understanding of 1,4,4-trimethylcyclohexane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

1,4,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound characterized by its cyclohexane structure with three methyl groups and a carboxylic acid functional group. This unique arrangement influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 1,4,4-trimethylcyclohexane-1-carboxylic acid is . Its structural features include:

- Cyclohexane Ring : Provides a stable framework.

- Methyl Substituents : Located at positions 1, 4, and 4, contributing to steric hindrance and hydrophobic characteristics.

- Carboxylic Acid Group : Imparts acidic properties and enables hydrogen bonding interactions.

The biological activity of 1,4,4-trimethylcyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with various biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing binding affinity and biological effects. The methyl groups enhance the compound's hydrophobicity, affecting solubility and distribution within biological systems .

Biological Activity

Research indicates that 1,4,4-trimethylcyclohexane-1-carboxylic acid exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures can exhibit antioxidant properties. The carboxylic acid group may play a role in scavenging free radicals, thereby protecting cells from oxidative stress .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. For instance, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Cytotoxic Effects

Research has shown that exposure to certain cyclohexane derivatives can lead to the formation of reactive oxygen species (ROS) in cultured cells. This suggests that 1,4,4-trimethylcyclohexane-1-carboxylic acid may exhibit cytotoxic effects under specific conditions .

Case Studies

Several studies have explored the biological implications of this compound:

- Cell Culture Studies : In vitro experiments have shown that 1,4,4-trimethylcyclohexane-1-carboxylic acid can induce ROS formation in rat cerebellar granule cells. This effect is linked to oxidative stress pathways that may contribute to neuronal damage .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics has indicated potential inhibition of key metabolic enzymes by this compound. Such interactions could be pivotal for developing new therapeutic agents targeting metabolic pathways .

Comparative Analysis

To better understand the biological activity of 1,4,4-trimethylcyclohexane-1-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1,2-Dimethylcyclohexane-1-carboxylic acid | C10H18O2 | Moderate antioxidant properties |

| 1,3-Dimethylcyclohexane-1-carboxylic acid | C10H18O2 | Potential enzyme inhibitor |

| 3-Methylcyclohexane-1-carboxylic acid | C9H16O2 | Exhibits lower cytotoxicity compared to above |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.